2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 2,4-dichlorophenyl group and a 4-nitrobenzoyl moiety. Indolizine-based compounds are known for their diverse pharmacological and agrochemical applications, including kinase inhibition, antifungal activity, and herbicidal properties .
Properties
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O4/c23-13-6-9-16(15(24)11-13)26-22(30)18-17-3-1-2-10-27(17)20(19(18)25)21(29)12-4-7-14(8-5-12)28(31)32/h1-11H,25H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBPTZLHKUJDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under basic conditions.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.
Attachment of Dichlorophenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, to attach the dichlorophenyl moiety to the indolizine core.
Addition of Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via acylation reactions, typically using nitrobenzoyl chloride in the presence of a base.
Formation of Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is likely complex due to its multiple functional groups. It may interact with various molecular targets, including enzymes, receptors, and DNA. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several indolizine carboxamide derivatives, differing primarily in substituent groups on the benzoyl and phenyl rings. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
*Note: The molecular formula for the target compound is inferred from structural analogs (e.g., ) and calculated substituent contributions.
Key Observations:
In contrast, 3-nitrobenzoyl () and 4-methoxybenzoyl () substituents reduce these effects, likely diminishing potency in agrochemical applications. Chlorine substituents on the phenyl ring (2,4-dichloro in the target vs. 2-chloro in or 5-chloro-2-methyl in ) influence lipophilicity and steric bulk. Dichlorinated analogs may exhibit stronger binding to hydrophobic pockets in target proteins .
Physicochemical Properties: The methoxy group in and improves solubility in polar solvents, which could enhance bioavailability compared to the target compound’s dichlorophenyl and nitro groups, which increase hydrophobicity .
Structural-Activity Relationships (SAR) :
- Para-substitution (e.g., 4-nitro in the target vs. 3-nitro in ) is critical for optimal electronic interactions. Para-nitro groups align with the geometry of many enzyme active sites, as seen in herbicides like diuron ().
- Steric Effects : Methyl or ethyl groups (e.g., ) may reduce binding affinity due to increased steric hindrance, as observed in comparative studies of chlorinated phenylurea herbicides ().
Biological Activity
The compound 2-amino-N-(2,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy, and related case studies.
Chemical Structure
The compound's structure is characterized by an indolizine core, which is known for its diverse biological properties. The specific functional groups present in this compound may contribute to its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown significant antimicrobial effects against both gram-positive and gram-negative bacteria.
- Antiviral Activity : Related compounds have been reported to inhibit viral replication, particularly against adenoviruses.
- Cytotoxicity : Some studies indicate that these compounds can exhibit cytotoxic effects on cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in bacterial or viral replication.
- Cell Membrane Disruption : The lipophilic nature of the indolizine core may facilitate penetration into cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Some derivatives have been shown to interact with DNA or RNA synthesis pathways, hindering replication processes.
Antimicrobial Efficacy
A study conducted on various derivatives of indolizine compounds demonstrated that certain modifications significantly enhanced their antimicrobial properties. For instance, a derivative with a nitro group showed improved activity against Staphylococcus aureus and Escherichia coli compared to the parent compound.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Parent Compound | S. aureus | 32 µg/mL |
| Nitro Derivative | S. aureus | 8 µg/mL |
| Nitro Derivative | E. coli | 16 µg/mL |
Antiviral Activity
Another investigation focused on the antiviral potential of similar compounds against human adenovirus (HAdV). The study revealed that specific analogs exhibited IC50 values in the low micromolar range, indicating potent antiviral activity.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.27 | >100 |
| Compound B | 0.50 | >80 |
Research Findings
Recent findings highlight the importance of substituents in enhancing biological activity. For example:
- Substituent Effects : The presence of electron-withdrawing groups such as nitro or halogens significantly increases the potency of indolizine derivatives.
- Structure-Activity Relationship (SAR) : Detailed SAR studies suggest that modifications at specific positions on the indolizine ring can lead to enhanced efficacy and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
